molecular formula C16H15N5OS B12021592 5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-48-2

5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12021592
CAS No.: 613249-48-2
M. Wt: 325.4 g/mol
InChI Key: QFSZFLYVXGHXSA-WOJGMQOQSA-N
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Description

5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 3-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Nitrophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the ethoxy group in 5-(3-Ethoxyphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

CAS No.

613249-48-2

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5OS/c1-2-22-14-7-3-6-13(9-14)15-19-20-16(23)21(15)18-11-12-5-4-8-17-10-12/h3-11H,2H2,1H3,(H,20,23)/b18-11+

InChI Key

QFSZFLYVXGHXSA-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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